molecular formula C9H9NO3 B13475364 Methyl 6-(oxiran-2-yl)nicotinate

Methyl 6-(oxiran-2-yl)nicotinate

Cat. No.: B13475364
M. Wt: 179.17 g/mol
InChI Key: GLINLNGQPIVNLK-UHFFFAOYSA-N
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Description

Methyl 6-(oxiran-2-yl)pyridine-3-carboxylate is a chemical compound with a molecular weight of 17917 g/mol It is characterized by the presence of an oxirane ring (epoxide) attached to a pyridine ring, which is further substituted with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(oxiran-2-yl)pyridine-3-carboxylate typically involves the reaction of 6-chloromethylpyridine-3-carboxylate with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction proceeds through the formation of an intermediate chloromethylpyridine, which then undergoes epoxidation to yield the desired product.

Industrial Production Methods

Industrial production of methyl 6-(oxiran-2-yl)pyridine-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(oxiran-2-yl)pyridine-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids such as m-CPBA.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols or hydroxy derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(oxiran-2-yl)pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-(oxiran-2-yl)pyridine-3-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Methyl 6-(oxiran-2-yl)pyridine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 6-(chloromethyl)pyridine-3-carboxylate: Similar structure but lacks the oxirane ring, leading to different reactivity and applications.

    Methyl 6-(hydroxymethyl)pyridine-3-carboxylate: Contains a hydroxyl group instead of an oxirane ring, resulting in different chemical properties and biological activities.

    Methyl 6-(aminomethyl)pyridine-3-carboxylate:

The uniqueness of methyl 6-(oxiran-2-yl)pyridine-3-carboxylate lies in its oxirane ring, which imparts distinct reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

methyl 6-(oxiran-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C9H9NO3/c1-12-9(11)6-2-3-7(10-4-6)8-5-13-8/h2-4,8H,5H2,1H3

InChI Key

GLINLNGQPIVNLK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2CO2

Origin of Product

United States

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